Cas no 71566-80-8 ([4-[(4-dimethylaminophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium acetate)

[4-[(4-dimethylaminophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium acetate structure
71566-80-8 structure
Product Name:[4-[(4-dimethylaminophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium acetate
Numero CAS:71566-80-8
MF:C19H24N2O2
MW:312.406064987183
CID:1753191
PubChem ID:56841181
Update Time:2025-04-21

[4-[(4-dimethylaminophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • [4-[(4-dimethylaminophenyl)methylene]cyclohexa-2,5-dien-1-ylidene]-dimethyl-ammonium acetate
    • methanami<wbr>
    • LogP
    • [4-[[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium,acetate
    • Methanaminium, N-[4-[[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate (1:1)
    • Methanaminium, N-(4-((4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate
    • 71566-80-8
    • Methanaminium, N-[4-[[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate
    • Methanaminium, N-(4-((4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (1:1)
    • DTXCID1047071
    • OGMVCDVNGMQFCY-UHFFFAOYSA-M
    • DTXSID6072392
    • Inchi: 1S/C17H21N2.C2H4O2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4;1-2(3)4/h5-13H,1-4H3;1H3,(H,3,4)/q+1;/p-1
    • Chiave InChI: OGMVCDVNGMQFCY-UHFFFAOYSA-M
    • Sorrisi: [O-]C(C)=O.N(C)(C)C1C=CC(=CC=1)C=C1C=CC(C=C1)=[N+](C)C |t:13,20|

Proprietà calcolate

  • Massa esatta: 312.18392
  • Massa monoisotopica: 312.183778013g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 397
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.4Ų

Proprietà sperimentali

  • PSA: 46.38
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti